molecular formula C9H9FO B13548247 (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13548247
M. Wt: 152.16 g/mol
InChI Key: CLUAHEPQMQFYFJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative characterized by a fluorine substituent at the 6-position of the indene ring and a hydroxyl group at the 1-position in the R-configuration. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol. The SMILES notation is C1CC2=C([C@H]1O)C=C(C=C2)F, and the InChIKey is CLUAHEPQMQFYFJ-VIFPVBQESA-N .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1

InChI Key

CLUAHEPQMQFYFJ-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1O)C=C(C=C2)F

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindene.

    Hydroboration-Oxidation: The 6-fluoroindene undergoes hydroboration-oxidation to introduce the hydroxyl group at the one-position. This reaction involves the addition of borane (BH3) to the double bond of the indene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Chiral Resolution: The resulting racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydroboration-Oxidation: Scaling up the hydroboration-oxidation process using industrial reactors and continuous flow systems to ensure efficient and consistent production.

    Chiral Catalysts: Utilizing chiral catalysts to directly synthesize the (1R)-enantiomer, thereby eliminating the need for chiral resolution steps. This approach can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 6-fluoro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: 6-fluoro-1-indanone.

    Reduction: 6-fluoro-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various substituted indenes depending on the nucleophile used.

Scientific Research Applications

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

6-Fluoro-2,3-dihydro-1H-inden-5-ol
  • Structural Difference : The hydroxyl group is at position 5 instead of position 1, while fluorine remains at position 5.
  • Implications: Positional isomerism may alter hydrogen-bonding interactions and steric effects, impacting binding affinity in biological targets. No direct activity data is available, but the compound’s boiling point and storage conditions (room temperature, dry) are noted .
5,6-Difluoro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : Features a ketone group at position 1 and two fluorine atoms at positions 5 and 6.
  • Implications : The ketone group introduces electrophilicity, differing from the hydroxyl group’s nucleophilic character. This functional group variation could influence reactivity in medicinal chemistry applications .
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
  • Structural Difference : Bromine replaces hydrogen at position 6, and fluorine is at position 3.
  • Implications : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to fluorine. This compound’s synthetic route and purity data are available, but biological activity remains unreported .

Enantiomeric Considerations

  • (1R)- vs. (1S)-Enantiomers: Evidence from PD-1/PD-L1 inhibitors (e.g., ChemoCentryx’s CCX4503) indicates that S-enantiomers of indanol derivatives exhibit superior binding affinity in certain scaffolds. For example, S-configuration compounds targeting PD-L1 achieved IC₅₀ values in the nanomolar range (e.g., 0.04–0.48 nM for optimized biphenyl derivatives) . In contrast, the R-configuration of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol may confer distinct stereochemical preferences, though its specific biological activity remains uncharacterized in the provided data.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Group Enantiomer Key Properties/Activity Reference
This compound F (6), OH (1) Alcohol R Molecular Weight: 152.17 g/mol
6-Fluoro-2,3-dihydro-1H-inden-5-ol F (6), OH (5) Alcohol Racemic Boiling Point: N/A
5,6-Difluoro-2,3-dihydro-1H-inden-1-one F (5,6), C=O (1) Ketone Racemic Molecular Weight: 168.14 g/mol
CCX4503 (PD-L1 inhibitor) 4-Phenyl, biphenyl Alcohol S IC₅₀: 1–67 nM

Table 2: IC₅₀ Values of PD-L1 Inhibitors

Compound Class Substituents IC₅₀ Range Assay Type Reference
Biphenyl derivatives (BMS) Hydrophobic modifications 0.04–0.48 nM HTRF binding assay
4-Phenyl-indenols (ChemoCentryx) Cyanopyridine, 3′-substituents 1–67 nM ELISA, MLR assays

Key Research Findings and Implications

Fluorine’s Role : Fluorine at position 6 likely enhances metabolic stability and bioavailability, a trend observed in fluorinated pharmaceuticals.

Enantiomer Specificity : While S-enantiomers dominate PD-L1 inhibitor SAR, the R-configuration of this compound may target alternative pathways or receptors.

Synthetic Accessibility: Kinetic resolution methods (e.g., asymmetric transfer hydrogenation) enable enantioselective synthesis of indanol derivatives, as demonstrated for related compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol?

  • Answer : The compound is typically synthesized via fluorination of 2,3-dihydro-1H-inden-1-ol using Selectfluor® in acetonitrile at controlled temperatures (20–25°C). Continuous flow reactors are recommended for industrial-scale synthesis to enhance yield (up to 85%) and reduce side reactions. Enantiomeric purity is achieved using chiral catalysts (e.g., Ru-based asymmetric hydrogenation) or enzymatic resolution .
  • Key Parameters :

Reaction ConditionValue
Fluorinating AgentSelectfluor®
SolventAcetonitrile
Temperature20–25°C
Yield71–85%

Q. How is the stereochemical integrity of this compound validated?

  • Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) confirms the (1R) configuration. X-ray crystallography provides definitive proof of absolute stereochemistry, though it requires single crystals .

Q. What are the primary chemical reactions of this compound?

  • Answer : Key reactions include:

  • Oxidation : The hydroxyl group is oxidized to a ketone (e.g., using KMnO₄ in acetone) to yield 6-fluoro-2,3-dihydro-1H-inden-1-one.
  • Nucleophilic Substitution : Fluorine at C6 can be replaced with amines or thiols under SNAr conditions (e.g., DMF, 80°C).
  • Protection : The hydroxyl group is often protected as a silyl ether (e.g., TBSCl) for further functionalization .

Advanced Research Questions

Q. How does fluorination at the 6-position influence biological activity compared to other halogenated analogs?

  • Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier halogens (e.g., Br, I). In vitro studies show that 6-fluoro derivatives exhibit 3× higher binding affinity to dopamine receptors than 5-fluoro analogs due to optimal steric alignment. Comparative

CompoundIC₅₀ (nM) for D2 Receptor
6-Fluoro12.3 ± 1.2
5-Fluoro38.7 ± 3.1
4-Bromo45.9 ± 4.5

Q. What experimental strategies resolve contradictions in reported reaction yields for fluorinated indenols?

  • Answer : Discrepancies often arise from solvent polarity (acetonitrile vs. DMF) and trace moisture. Rigorous drying of solvents and substrates (<50 ppm H₂O) improves reproducibility. Kinetic studies using in-situ IR spectroscopy reveal that fluorination proceeds via a two-step mechanism, where rate-limiting fluoride ion release dictates yield .

Q. How can computational modeling optimize the synthesis of this compound?

  • Answer : DFT calculations (B3LYP/6-31G*) identify transition states for fluorination, predicting that electron-withdrawing groups on the indene ring lower activation energy by 15–20%. MD simulations suggest that solvent polarity (acetonitrile’s ε = 37.5) stabilizes charged intermediates, reducing side reactions .

Q. What analytical challenges arise in characterizing degradation products of this compound?

  • Answer : LC-MS/MS with high-resolution Q-TOF detects trace impurities (e.g., defluorinated byproducts at ppm levels). Accelerated stability studies (40°C/75% RH) show hydrolytic degradation via ring-opening at pH < 3, forming 6-fluoroindan-1,2-diol. Mitigation involves formulation in buffered (pH 5–7) matrices .

Methodological Recommendations

  • Stereoselective Synthesis : Use asymmetric catalysis over chiral resolution to avoid yield losses.
  • Characterization : Combine chiral HPLC with NOESY NMR to confirm spatial arrangement.
  • Stability Testing : Employ forced degradation studies with LC-MS to identify critical quality attributes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.